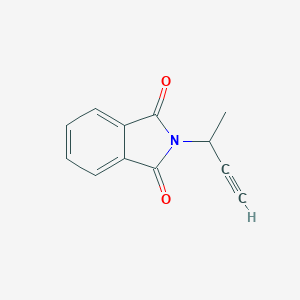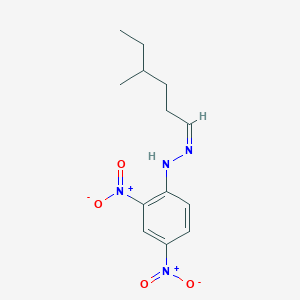
N2-(N-乙酰甘氨酰)-L-赖氨酸甲酯,一乙酸盐
描述
Synthesis Analysis
The synthesis of related compounds involves reactions with N-acetylglycine, leading to various heterocyclic systems. For instance, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate was prepared from N-acetylglycine, showcasing the versatility of N-acetylglycine derivatives in synthesizing heterocyclic compounds with potential relevance to the study compound (Kralj et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds related to Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate often involves complex formations with proteins and DNA. For example, the binding and modification of proteins by methylglyoxal show intricate mechanisms leading to irreversible modifications and the formation of advanced glycation end-products, which are fluorescent and can be increased in diabetes mellitus (Lo et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate and related compounds are complex, often involving the formation of glycosylamine and bisglycosylamine derivatives, leading to fluorescent oligomers. These reactions are critical in understanding the modification of proteins and the potential implications for metabolic diseases (Lo et al., 1994).
Physical Properties Analysis
The physical properties of Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate derivatives are significant in the context of their interactions with biological molecules. For instance, the crystal structures of lysozyme complexes provide insights into the binding mechanisms and the potential for modifying the physical properties of proteins through interactions with specific residues (Perkins et al., 1978).
科学研究应用
肽的区分和鉴定
N2-(N-乙酰甘氨酰)-L-赖氨酸甲酯,一乙酸盐,一种与赖氨酸修饰相关的化合物,用于通过质谱法区分含有乙酰化或三甲基化赖氨酸的肽。该技术通过鉴定组蛋白或其他蛋白质中的赖氨酸乙酰化和甲基化位点,在转录和基因调控中发挥着至关重要的作用 (Zhang et al., 2004).
翻译后修饰的监测
NMR 光谱用于区分赖氨酸乙酰化和单、二或三甲基化,从而实现赖氨酸甲基化和乙酰化反应的位点特异性作图和监测。这种方法有助于理解这些翻译后修饰 (PTM) 是如何在体外和体内建立的 (Theillet et al., 2012).
研究甲基乙二醛对蛋白质的修饰
对生理性 α-氧代醛甲基乙二醛的研究,它结合并修饰蛋白质中的赖氨酸残基,涉及研究其与 N α-乙酰赖氨酸等化合物的动力学和机制。这项研究有助于理解晚期糖基化终产物的形成及其在糖尿病等疾病中的影响 (Lo et al., 1994).
组蛋白修饰的研究
对组蛋白中赖氨酸残基的甲基化和乙酰化研究(调节染色质结构和功能)利用了与 N2-(N-乙酰甘氨酰)-L-赖氨酸甲酯相关的化合物。这项研究有助于理解染色质组织和基因激活或抑制 (Talasz et al., 2005).
酶学研究和药物代谢
N2-[(N-乙酰胞壁酸)-L-丙氨酰-D-异谷氨酰基]-N6-硬脂酰-L-赖氨酸(与 N2-(N-乙酰甘氨酰)-L-赖氨酸甲酯相关)等化合物用于了解药物代谢研究中的代谢途径,提供对各种化合物药代动力学的见解 (Matsubayashi & Takegoshi, 1988).
酶抑制的研究
酶抑制的研究,特别是与一氧化氮合酶有关的研究,使用类似于 N2-(N-乙酰甘氨酰)-L-赖氨酸甲酯的化合物来理解官能团与各种系统中的铁之间的相互作用。这有助于酶动力学和药理学更广泛的领域 (Peterson et al., 1992).
安全和危害
属性
IUPAC Name |
acetic acid;methyl (2S)-2-[(2-acetamidoacetyl)amino]-6-aminohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O4.C2H4O2/c1-8(15)13-7-10(16)14-9(11(17)18-2)5-3-4-6-12;1-2(3)4/h9H,3-7,12H2,1-2H3,(H,13,15)(H,14,16);1H3,(H,3,4)/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWQLIOZIACTGA-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCCCN)C(=O)OC.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)OC.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10236-44-9 (Parent) | |
| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014752922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20884768 | |
| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate | |
CAS RN |
14752-92-2 | |
| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14752-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014752922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Lysine, N-acetylglycyl-, methyl ester, acetate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20884768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl N2-(N-acetylglycyl)-L-lysinate, monoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why was N-Acetyl-Gly-Lys methyl ester acetate salt used as a model compound in the study analyzing the impact of phloretin and phloridzin on Maillard reactions?
A1: N-Acetyl-Gly-Lys methyl ester acetate salt, along with N(α)-acetyllysine, were employed in this research to simulate Maillard reactions occurring in food systems more realistically []. These compounds mimic the behavior of lysine residues within proteins, where the free amino group, a key participant in the Maillard reaction, is often already involved in peptide bonds. This allows researchers to isolate and study the reactivity of other potential sites within the lysine structure during the Maillard process.
Q2: How did the inclusion of N-Acetyl-Gly-Lys methyl ester acetate salt in the glucose model system impact the research findings on phloretin and phloridzin?
A2: Even with the free amino group of lysine blocked in the N-Acetyl-Gly-Lys methyl ester acetate salt-glucose model, phloretin and phloridzin still exhibited similar effects on the formation of Maillard reaction products as observed in the lysine-glucose model []. This suggests that these compounds can influence the Maillard reaction pathway by interacting with sugar fragments and reactive carbonyl species generated during the process, rather than solely relying on interactions with the free amino group of lysine. This finding emphasizes the complex mechanisms by which phloretin and phloridzin influence Maillard reactions in food systems.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)
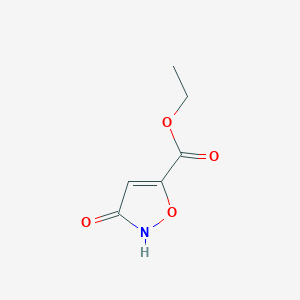
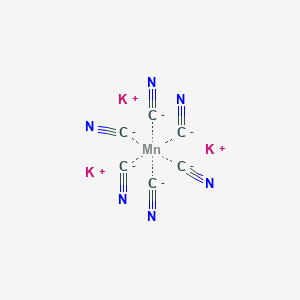

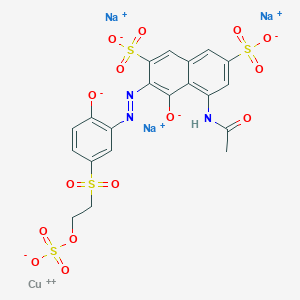



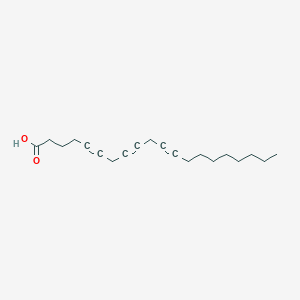
![3-[Dimethoxy(methyl)silyl]propyl prop-2-enoate](/img/structure/B79983.png)
